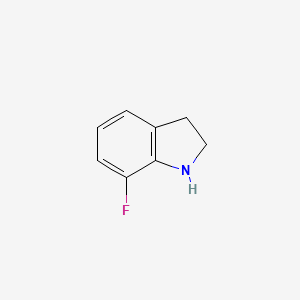
7-Fluoroindolina
Descripción general
Descripción
7-Fluoroindoline is an organic compound with the molecular formula C8H8FN It is a derivative of indoline, where a fluorine atom is substituted at the 7th position of the indoline ring
Aplicaciones Científicas De Investigación
7-Fluoroindoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Medicine: 7-Fluoroindoline derivatives have shown potential as antivirulence agents against pathogens like Pseudomonas aeruginosa.
Mecanismo De Acción
Target of Action
It’s known that fluorinated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
Fluorinated compounds are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Fluorinated compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (13716) suggests it may have good bioavailability .
Result of Action
7-Fluoroindoline has been identified as a compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells . Moreover, it markedly reduced the production of quorum-sensing (QS)-regulated virulence factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Fluoroindoline. For instance, the compound’s action may be influenced by the presence of other chemicals, temperature, pH, and the specific biological environment in which it is present .
Análisis Bioquímico
Biochemical Properties
7-Fluoroindoline plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial virulence factors. It interacts with several enzymes and proteins, including quorum-sensing regulators and virulence factor-producing enzymes in bacteria such as Pseudomonas aeruginosa. The compound inhibits the production of virulence factors like pyocyanin, rhamnolipid, and siderophores, thereby reducing the pathogenicity of the bacteria . Additionally, 7-Fluoroindoline has been shown to suppress swarming motility and protease activity, further contributing to its antivirulence properties .
Cellular Effects
The effects of 7-Fluoroindoline on various cell types and cellular processes are profound. In bacterial cells, it significantly reduces biofilm formation and blood hemolysis without inhibiting the growth of planktonic cells . This selective inhibition is advantageous as it minimizes the risk of developing antibiotic resistance.
Molecular Mechanism
At the molecular level, 7-Fluoroindoline exerts its effects through several mechanisms. It binds to quorum-sensing receptors in bacteria, inhibiting the signaling pathways that regulate virulence factor production . This binding interaction prevents the bacteria from coordinating their pathogenic activities, thereby reducing their ability to cause infections. Additionally, 7-Fluoroindoline may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoroindoline have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh environmental conditions . Long-term studies have shown that 7-Fluoroindoline maintains its antivirulence properties for several weeks, although its efficacy may diminish over time . Continuous monitoring and proper storage are essential to ensure its sustained activity.
Dosage Effects in Animal Models
The effects of 7-Fluoroindoline vary with different dosages in animal models. At low doses, the compound effectively reduces bacterial virulence without causing significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and organ damage may occur . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
7-Fluoroindoline is involved in several metabolic pathways, particularly those related to the metabolism of indole derivatives. It interacts with enzymes such as tryptophanase and monooxygenases, which catalyze the conversion of tryptophan to indole and its derivatives . These interactions can influence metabolic flux and alter metabolite levels, potentially impacting various physiological processes.
Transport and Distribution
Within cells and tissues, 7-Fluoroindoline is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 7-Fluoroindoline is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, enhancing its efficacy in modulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroindoline can be achieved through several methods. One common approach involves the reduction of 7-fluoro-1H-indole using sodium cyanoborohydride in the presence of acetic acid. The reaction is typically carried out at room temperature for about 2 hours, followed by the addition of sodium hydroxide in water to neutralize the mixture. The product is then extracted using dichloromethane and purified through silica gel column chromatography .
Industrial Production Methods: Industrial production of 7-Fluoroindoline often employs microwave-assisted synthesis techniques. For instance, a mixture of 5-fluoroindoline-2,3-dione with various anilines can be irradiated under microwave conditions using copper dipyridine dichloride as a catalyst. This method offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoroindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroindoline-2,3-dione derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium cyanoborohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium cyanoborohydride in acetic acid is frequently used.
Substitution: Reagents like trifluoromethyl hypofluorite and cesium fluoroxysulfate are employed for fluorination reactions.
Major Products:
Oxidation: Fluoroindoline-2,3-dione derivatives.
Reduction: 7-Fluoroindoline.
Substitution: Various fluorinated indoline derivatives.
Comparación Con Compuestos Similares
- 7-Fluoroindole
- 5-Fluoroindoline
- 6-Fluoroindoline
Comparison: 7-Fluoroindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 7-Fluoroindole, 7-Fluoroindoline has a reduced form, making it more reactive in certain chemical reactions. Additionally, its ability to inhibit quorum sensing without promoting antibiotic resistance sets it apart from other fluorinated indoline derivatives .
Propiedades
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJTUVBSTFSZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588036 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769966-04-3 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of crystallization solvents in studying the structural properties of 7-fluoroindoline?
A1: Crystallization solvents play a crucial role in understanding the structural properties of 7-fluoroindoline. Researchers have successfully obtained single crystals of 7-fluoroindoline by utilizing different solvents like 1,4-dioxane [] and dimethyl sulfoxide (DMSO) []. These crystal structures provide valuable insights into the molecular geometry, intermolecular interactions, and potential binding modes of 7-fluoroindoline. For instance, in the 1,4-dioxane solvate, 7-fluoroindoline molecules form hydrogen-bonded ribbons interconnected by 1,4-dioxane molecules, creating sheets within the crystal lattice []. This understanding of its solid-state structure can be crucial for designing derivatives with improved pharmacological properties.
Q2: How does the presence of a fluorine atom at the 7-position affect the reactivity of indoline in C-H olefination reactions?
A2: The introduction of a fluorine atom at the 7-position of indoline can significantly impact its reactivity in C-H olefination reactions. Research suggests that while electron-donating groups on the indoline ring generally lead to lower yields, electron-withdrawing groups, like fluorine, can enhance the reaction outcome []. Specifically, 7-fluoroindoline exhibits moderate reactivity, affording the desired C5-olefinated product in 56% yield under palladium-catalyzed conditions with a specific S,O-ligand []. This highlights the potential of incorporating fluorine to modulate the electronic properties and reactivity of indoline for selective functionalization.
Q3: Why are S,O-ligands crucial for achieving high selectivity in the C-H olefination of 7-fluoroindoline?
A3: S,O-ligands play a crucial role in dictating the regioselectivity of C-H olefination reactions involving 7-fluoroindoline. In the presence of these ligands, palladium catalysts preferentially activate the C5-H bond, leading to the formation of the desired C5-olefinated product with remarkable selectivity over other possible isomers []. This selectivity arises from the unique coordination ability of S,O-ligands to the palladium center, influencing the orientation of the substrate and promoting olefination at the desired position. Control experiments conducted without the S,O-ligand resulted in significantly diminished yields and selectivities, highlighting their crucial role in this transformation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

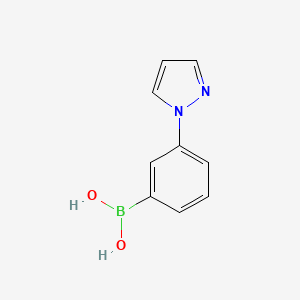
![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)
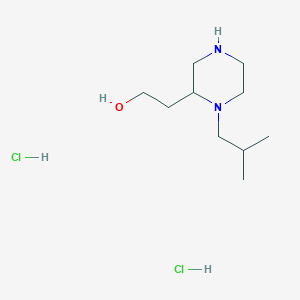
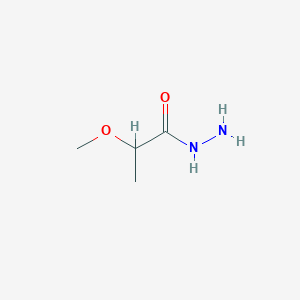

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)

![4-[(6-Methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B1367810.png)

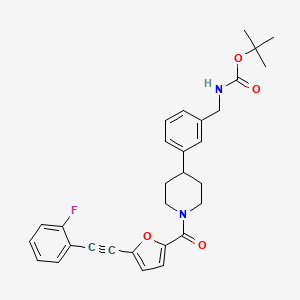
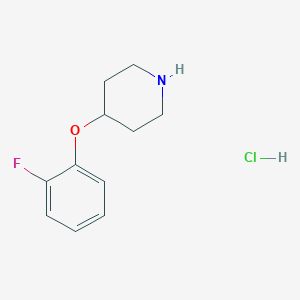
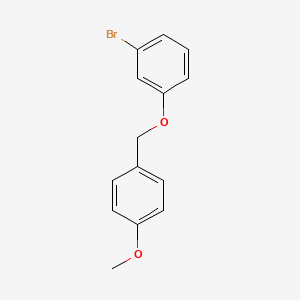
![2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1367833.png)
![7-Methoxy-5-azaspiro[2.4]heptane](/img/structure/B1367834.png)
